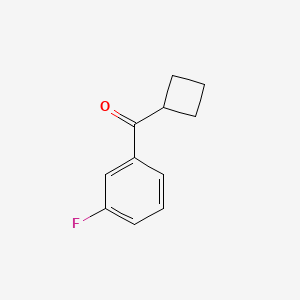

Cyclobutyl 3-fluorophenyl ketone

Description

Contextual Significance of Cyclobutyl Ketones within Contemporary Organic Synthesis

Cyclobutyl ketones are valuable building blocks in organic synthesis, primarily due to the inherent ring strain of the four-membered carbocycle. This strain can be harnessed to drive a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds. Their utility is highlighted in the stereocontrolled synthesis of intricate cyclobutane (B1203170) derivatives, which are increasingly recognized for their potential applications. Recent advancements have focused on the functionalization of the cyclobutane ring, particularly at the γ-C-H position, to create cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.net Such structures are of growing interest in medicinal chemistry as they can serve as conformationally restricted bioisosteres for other chemical groups.

Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological and physical characteristics. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. The synthesis of fluorinated benzophenones, for instance, has been explored to develop novel fluorescent dyes with tunable properties. nih.govacs.org

Overview of Fluorinated Aromatic Ketones in Advanced Chemical Research

Fluorinated aromatic ketones, a class to which Cyclobutyl 3-fluorophenyl ketone belongs, are significant intermediates and target molecules in various fields of chemical research. The presence of a fluorine atom on the aromatic ring can influence the reactivity of the ketone and provide a spectroscopic handle for analysis. Research in this area includes the development of new synthetic methodologies, such as efficient Friedel-Crafts acylations, to access these compounds. tandfonline.com Furthermore, these ketones are precursors to a wide range of other valuable compounds and have been investigated for their potential in creating new bioactive molecules and materials. mq.edu.au

Rationale and Scholarly Objectives for Investigating this compound

The specific investigation of this compound is driven by a desire to understand how the combination of a strained cyclobutyl ring and a meta-fluorinated phenyl group influences the molecule's properties and reactivity. Scholarly objectives for studying this compound include:

Developing Novel Synthetic Methodologies: Exploring efficient and selective methods for its synthesis, such as palladium-catalyzed C-H arylation or novel variations of the Friedel-Crafts reaction.

Probing Structure-Activity Relationships: Using it as a model system to understand how the position of the fluorine atom on the aromatic ring affects the chemical and physical properties of cyclobutyl aryl ketones.

Creating Libraries of Novel Compounds: Employing it as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Detailed Spectroscopic and Physicochemical Characterization: Accurately determining its properties to build a comprehensive understanding of this class of compounds.

While specific research detailing the synthesis and in-depth characterization of this compound is not extensively published, its availability from commercial suppliers suggests its use as a building block in larger synthetic endeavors. The following tables outline some of its known properties and provide a representative, though not exhaustive, look at related research findings.

Compound Data

| Compound Name |

| This compound |

| (3-fluorophenyl)(cyclobutyl)methanone |

| Friedel-Crafts acylation |

| γ-C-H functionalization |

| cis-1,3-difunctionalized cyclobutanes |

| fluorinated benzophenones |

| palladium-catalyzed C-H arylation |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 898790-64-2 |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Interactive Data Table: Representative Research Findings on Related Cyclobutyl Ketones

| Research Focus | Key Finding | Reference |

| γ-C-H Functionalization of Cyclobutyl Ketones | A two-step sequence involving a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones. | nih.govresearchgate.net |

| Synthesis of Fluorine-Containing Benzophenones | An effective route for the synthesis of fluorine-containing prenylated benzophenones was developed using Friedel-Crafts acylation and electrophilic aromatic substitution as key steps. The use of different bases allowed for selective C- or O-prenylation. | tandfonline.com |

| Synthesis of Fluorinated Benzophenones via SNAr | A method for synthesizing symmetrical and asymmetrical fluorinated benzophenones through iterative nucleophilic aromatic substitution (SNAr) has been developed, providing access to precursors for fluorinated dyes. Spectroscopic studies revealed that many of these precursors are highly fluorescent. | nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCUVFNKGSEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642527 | |

| Record name | Cyclobutyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-64-2 | |

| Record name | Cyclobutyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Cyclobutyl 3 Fluorophenyl Ketone and Analogues

Synthetic Routes for the Cyclobutyl Moiety within Ketone Structures

The incorporation of a cyclobutyl ring into a ketone framework is a key challenge due to the inherent ring strain of the four-membered system. researchgate.net Various methods have been developed to overcome this, ranging from the de novo construction of the ring to the modification of existing cyclobutane (B1203170) precursors.

The most direct methods for creating the cyclobutane core involve cyclization reactions. Among these, [2+2] cycloadditions are a cornerstone for forming four-membered rings. nih.govharvard.edu Photochemical [2+2] cycloadditions, in particular, are a common and efficient route to cyclobutane or cyclobutanone (B123998) derivatives. nih.gov For instance, the irradiation of an alkene and a ketene (B1206846) can lead to the formation of a cyclobutanone, which can then be further functionalized.

Another approach involves intramolecular cyclization. For example, appropriately substituted 1,4-dihalobutanes can undergo Wurtz-type reactions to form the cyclobutane ring, although this method is often less efficient for complex targets. More advanced methods, such as enantioselective organocatalyzed [2+2] cycloadditions, have been developed to provide chiral cyclobutane structures with high enantioselectivity. nih.gov

| Cyclization Method | Reactants | Key Features | Reference |

| Photochemical [2+2] Cycloaddition | Alkene + Ketene | Efficient route to cyclobutanones. | nih.gov |

| Organocatalyzed [2+2] Cycloaddition | Enals / Vinylogous Ketones | Provides chiral spirocyclic or fused cyclobutanes with high enantioselectivity. | nih.gov |

| Ring Expansion | Cyclopropyl (B3062369) carbinols | Acid-catalyzed ring expansion to yield cyclobutanone derivatives. | nih.gov |

Transition metal-catalyzed cross-coupling reactions provide a powerful means to connect a cyclobutyl group directly to a carbonyl carbon. rsc.org These methods typically involve the reaction of a cyclobutyl organometallic reagent with an acyl electrophile.

A notable example is the cobalt-catalyzed cross-coupling of cyclobutyl Grignard reagents (cyclobutylmagnesium bromide) with alkyl iodides, which demonstrates the feasibility of forming C-C bonds with strained rings. acs.org This methodology can be adapted to couple with acyl chlorides, providing a direct route to cyclobutyl ketones. Similarly, palladium-catalyzed Suzuki couplings using cyclobutyltrifluoroborates or cyclobutylboronic acids are effective for creating bonds between the cyclobutyl ring and aryl or acyl groups. acs.org These reactions benefit from mild conditions and tolerance of a wide range of functional groups.

| Coupling Partner 1 (Cyclobutyl Source) | Coupling Partner 2 (Carbonyl Source) | Catalyst System | Key Advantage | Reference |

| Cyclobutylmagnesium bromide | Acyl Chloride | Cobalt-based catalyst | Cost-effective, functional group tolerance. | acs.org |

| Potassium Cyclobutyltrifluoroborate | Aryl/Heteroaryl Chloride | Pd(OAc)₂ / SPhos | Effective for coupling with (hetero)aryl chlorides. | acs.org |

| Cyclobutylzinc reagent | Acyl Chloride | Palladium / P(t-Bu)₃ | Effective for a variety of aryl chlorides. | nih.gov |

An alternative strategy involves starting with a pre-formed cyclobutane ring that bears a different functional group, which is then chemically transformed into the desired ketone. This approach is valuable when the precursor cyclobutane is more readily accessible.

Common transformations include:

Oxidation of Secondary Alcohols: Cyclobutanol (B46151) can be oxidized to cyclobutanone using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. If starting with cyclobutylmethanol, a two-step oxidation-addition-oxidation sequence would be required.

Reaction of Carboxylic Acid Derivatives: Cyclobutanecarboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride can then be used in Friedel-Crafts acylations or cross-coupling reactions to form the ketone.

Ring Expansion Reactions: Ring expansion of cyclopropyl derivatives can also yield cyclobutanones. nih.gov For example, treatment of certain cyclopropyl carbinols with an acid catalyst can induce a regioselective ring expansion to the corresponding cyclobutanone. nih.gov Furthermore, a Norrish-Yang cyclization of cyclobutyl ketones can produce bicyclo[1.1.1]pentan-2-ol intermediates, which can then undergo further functionalization, highlighting the role of cyclobutyl ketones as key synthetic intermediates. nih.gov

Methodologies for Introducing the 3-Fluorophenyl Ketone Unit

The introduction of the 3-fluorophenyl ketone group requires methods that are compatible with the potentially sensitive cyclobutane ring and the specific electronic properties of the fluorinated aromatic ring.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. organic-chemistry.orgmasterorganicchemistry.com To synthesize Cyclobutyl 3-fluorophenyl ketone, two primary disconnections are possible:

Reaction of fluorobenzene (B45895) with cyclobutanecarbonyl chloride.

Reaction of a cyclobutyl-substituted aromatic ring with 3-fluorobenzoyl chloride.

The first route is generally more common. In this process, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the cyclobutanecarbonyl chloride, generating a highly electrophilic acylium ion. khanacademy.org This intermediate is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is a deactivating, ortho-, para-directing group; therefore, this reaction would yield a mixture of isomers, primarily the para- and ortho-substituted products. To achieve the meta-substitution pattern of the target molecule, one would need to start with a different substitution pattern or employ a more advanced, directed acylation strategy.

A study on the solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (like La(OTf)₃) showed high yield and selectivity for the para-product. sioc-journal.cnepa.gov This indicates that achieving the 3-fluoro (meta) substitution via direct acylation of fluorobenzene would be challenging and require a different strategic approach, perhaps starting from 1,3-difluorobenzene (B1663923) or another precursor.

| Aromatic Substrate | Acylating Agent | Catalyst | Key Outcome/Challenge | Reference |

| Fluorobenzene | Benzoyl Chloride | TfOH / La(OTf)₃ | High yield (87%) and selectivity (99%) for the para-isomer. | sioc-journal.cnepa.gov |

| Benzene | Acetyl Chloride | AlCl₃ | Classic method, forms acetophenone. The product is deactivated to further substitution. | organic-chemistry.orgmasterorganicchemistry.com |

| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid / Graphite | Regioselective acylation under milder, greener conditions. | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions offer a versatile and often milder alternative to Friedel-Crafts acylation for the synthesis of aryl ketones. nih.gov These methods can provide greater control over regioselectivity.

To form this compound, one could couple a cyclobutanecarbonyl derivative with a 3-fluorophenyl organometallic reagent. For example, a Stille coupling could involve the reaction of cyclobutanecarbonyl chloride with a 3-fluorophenyltrialkylstannane reagent. A Suzuki coupling could react the same acyl chloride with 3-fluorophenylboronic acid.

Research has demonstrated the successful palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds to produce trifluoromethyl ketones. researchgate.net This illustrates the power of palladium catalysis in forming ketone linkages with fluorinated moieties under mild conditions. researchgate.netelsevierpure.com The catalytic cycle typically involves oxidative addition of the aryl halide or acyl chloride to the Pd(0) complex, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. nih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, are often crucial for achieving high catalytic activity, especially with less reactive aryl chlorides. nih.gov

Direct C–H Functionalization for Stereoselective Fluorophenyl Moiety Installation

The direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalized starting materials. researchgate.net In the context of synthesizing analogues of this compound, transition metal-catalyzed C–H functionalization has emerged as an indispensable tool. rsc.org This strategy allows for the direct coupling of a fluorophenyl moiety to a pre-existing molecular scaffold.

A highly stereoselective and efficient strategy inspired by biosynthesis involves palladium-catalyzed C–H functionalization. psu.edu This approach can be used to construct key linkages, such as between an amino acid and a tryptophan, demonstrating the power of this method for creating complex bicyclic compounds from simple building blocks. psu.edu While direct C–H fluorination of arenes has been a challenge, new catalytic approaches are enabling this transformation. One such method involves generating a reactive transition metal fluoride (B91410) electrophile that can fluorinate arenes that are otherwise unreactive with mild fluorinating reagents. mpg.dempg.de This has significant implications for the late-stage introduction of fluorine into complex molecules. mpg.dempg.de

For the installation of the fluorophenyl group onto the cyclobutane ring, directing groups are often employed to achieve high regioselectivity. The ketone functionality itself can serve as a directing group, facilitating C–H activation at specific positions. rsc.org Research has demonstrated that palladium catalysis is particularly effective for such transformations, enabling the arylation of C(sp³)–H bonds. researchgate.net For instance, palladium-catalyzed C–H alkylation has been achieved with cyclobutanols as coupling partners through a cascade reaction involving 1,4-palladium migration and ring-opening C-C cleavage. researchgate.net While challenges remain in achieving high selectivity for the functionalization of specific C-H bonds on the cyclobutane ring, the use of specialized ligands and catalytic systems continues to advance the field. researchgate.netnih.gov

Novel and Emerging Synthetic Approaches for Cyclobutyl Fluorophenyl Ketones

The quest for more efficient and novel synthetic routes to complex ketone architectures has led to the exploration of photochemical reactions, advanced transition-metal catalysis, and bio-inspired strategies.

Photochemical Transformations: Norrish-Yang Cyclization and its Applications

Photochemical reactions offer unique pathways for the construction of strained ring systems. The Norrish-Yang cyclization is a prime example, involving the intramolecular γ-hydrogen abstraction by an excited ketone, leading to a 1,4-diradical intermediate that cyclizes to form a cyclobutanol. nih.govchem-station.comscispace.com This reaction is a powerful tool for synthesizing cyclobutane rings from acyclic or larger cyclic ketones. chem-station.comwikipedia.org

The process begins with the photo-irradiation of a ketone, which promotes it to an excited state. chem-station.com This excited ketone then abstracts a hydrogen atom from the γ-position, forming a diradical. nih.gov This intermediate can either undergo fragmentation (Norrish Type II cleavage) or cyclize to form the cyclobutanol product (Norrish-Yang reaction). nih.govwikipedia.org The efficiency and outcome of the reaction can be influenced by the substrate structure and reaction conditions. scispace.com A sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, starting from readily available cyclobutyl aryl ketones. nih.govnih.govdocumentsdelivered.com This process utilizes an optimized Norrish-Yang procedure to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which is a precursor to the desired 1,3-disubstituted cyclobutane. nih.govnih.govresearchgate.net

| Aspect | Description | Relevance to Synthesis |

| Reaction Type | Intramolecular photochemical [2+2] cycloaddition. acs.orgrsc.orgnih.gov | Direct formation of the cyclobutane ring from suitable ketone precursors. acs.orgnih.gov |

| Key Intermediate | 1,4-diradical formed via γ-hydrogen abstraction. nih.govscispace.com | The geometry of this intermediate can dictate the stereochemistry of the final cyclobutanol product. scispace.com |

| Starting Material | Ketones with an accessible γ-hydrogen. chem-station.com | Allows for the conversion of various ketone-containing scaffolds into cyclobutane structures. wikipedia.org |

| Application | Synthesis of complex natural products and functionalized cyclobutanes. scispace.comnih.govresearchgate.net | Provides a key step in multi-step syntheses to build the core cyclobutyl ketone framework. nih.govresearchgate.net |

Transition Metal-Catalyzed Functionalizations, including C–C Cleavage and Arylation

Transition metal catalysis has revolutionized the synthesis of complex organic molecules by enabling the activation of otherwise inert C–C bonds. acs.org For the synthesis of substituted cyclobutyl ketones, these methods provide powerful tools for skeletal editing and functionalization. researchgate.net

Strategies involving the cleavage of C–C bonds in strained systems, such as cyclobutanones, are particularly effective. illinois.edu Rhodium-catalyzed "cut-and-sew" transformations, for example, can convert benzocyclobutenones into benzo-fused tricyclic systems through a sequence of oxidative addition into a C-C bond, olefin insertion, and reductive elimination. nih.gov This highlights the potential to build complex polycyclic structures from cyclobutane precursors.

A notable advancement is the sequential C–H/C–C functionalization strategy. nih.govnih.govdocumentsdelivered.com This two-step approach begins with a Norrish-Yang cyclization to create a strained bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. nih.govresearchgate.net This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and subsequent functionalization. researchgate.netnih.govnih.gov This method allows for the stereospecific installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclobutyl ketone, exclusively yielding the cis-isomer. nih.gov The benzoyl group, which facilitates this reactivity, can later be converted into other functional groups like amides and esters. nih.govresearchgate.net

More recently, dual nickel/photoredox catalysis has been employed for the deacylative arylation and alkynylation of unstrained cyclic ketones. nih.gov This method transforms the ketone into an alkyl radical, which is then intercepted by a nickel complex to form new C(sp³)–C(sp²) or C(sp³)–C(sp) bonds, demonstrating broad functional group tolerance. nih.gov

| Catalyst System | Transformation | Substrate Scope | Key Features |

| Palladium(II) / Custom Ligand | Stereospecific C–C cleavage/arylation of bicyclo[1.1.1]pentan-2-ols. nih.govnih.govresearchgate.net | Aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov | Exclusive formation of cis-1,3-disubstituted cyclobutanes. nih.govdocumentsdelivered.com |

| Rhodium(I) | Decarbonylative coupling of aryl ketones. acs.org | Unstrained aryl ketones with N-containing directing groups. acs.org | Enables group exchange and C-C bond cleavage in less strained systems. acs.org |

| Nickel / Photoredox Catalyst | Deacylative arylation and alkynylation of cyclic ketones. nih.gov | Cyclic ketones, methyl ketones, aryl halides, alkynyl bromides. nih.gov | Broad scope, excellent functional group compatibility, suitable for late-stage functionalization. nih.gov |

| Ruthenium | Vinylcyclopropane [5+2] cycloaddition. nih.gov | Carvone-derived cyclobutanols. nih.gov | C-C cleavage facilitates the synthesis of highly functionalized cyclohexenones. nih.gov |

Chemo- and Regioselective Fluorination Methods for Ketone Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties. acs.org Consequently, the development of selective fluorination methods is of paramount importance, particularly for late-stage functionalization in drug discovery. mpg.deacs.orgnih.gov

For the synthesis of this compound, late-stage fluorination of a phenylcyclobutyl ketone precursor is a viable and attractive strategy. Modern electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are widely used. nih.govmdpi.comrsc.org Organocatalysis has emerged as a powerful approach to control the stereochemistry of fluorination. For instance, primary amine catalysts derived from Cinchona alkaloids can achieve highly enantioselective α-fluorination of cyclic ketones with NFSI, providing direct access to stereogenic carbon-fluorine centers. princeton.edu

Palladium catalysis has also been instrumental in developing regioselective fluorination methods. One strategy enables the β-selective C(sp³)–H fluorination of ketones, effectively transforming a native methyl group into a monofluoromethyl group with high regioselectivity and broad substrate tolerance. rsc.org For the fluorination of the aromatic ring, palladium-catalyzed conversion of aryl trifluoroborates or arylboronic acids into aryl fluorides using electrophilic fluorine sources is a well-established method that tolerates a wide array of functional groups, including ketones. acs.orgnih.gov

Furthermore, biocatalysis offers a green and highly selective alternative. Ketoreductase enzymes have been shown to differentiate between methyl and trifluoromethyl ketones within the same molecule, achieving chemo- and stereoselective reduction of one ketone while leaving the other untouched. nih.gov This enzymatic approach avoids complex protection-deprotection steps and provides chiral fluorinated hydroxyketones with excellent enantiomeric excess. nih.gov

| Method | Fluorinating Reagent | Catalyst/Mediator | Selectivity |

| Organocatalytic α-Fluorination | NFSI princeton.edu | Primary amine (Cinchona alkaloid-based) princeton.edu | High Enantio-, Diastereo-, Regio-, and Chemoselectivity. princeton.edu |

| Palladium-Catalyzed C(sp³)–H Fluorination | Electrophilic F+ source | Palladium complex rsc.org | High Regioselectivity (β-methyl position). rsc.org |

| Palladium-Catalyzed Aryl-F Formation | Selectfluor nih.gov | Palladium complex nih.gov | Regiospecific (from arylboronic acids/esters). acs.orgnih.gov |

| Biocatalytic Reduction | N/A (reduction of CF₃ ketone) | Ketoreductase Enzyme nih.gov | High Chemo- and Enantioselectivity. nih.gov |

| Transition-Metal-Free Fluorination | Selectfluor mdpi.com | Sulfur mediator | Good functional group tolerance. mdpi.com |

Biomimetic Synthesis Strategies for Ketone Architectures

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. flinders.edu.aunih.gov Ketones are prevalent structural motifs in natural products, particularly in polyketides, and serve as valuable building blocks for creating natural product-inspired compound libraries. rsc.orgresearchgate.net Nature often employs enzymatic cascades to build intricate molecular architectures from simple precursors with high efficiency and stereocontrol. flinders.edu.au

Inspired by these processes, chemists have developed synthetic strategies that utilize similar principles. For example, the synthesis of certain marine natural products relies on biomimetic approaches that mimic the cyclization pathways governed by polyketide synthase (PKS) systems. flinders.edu.au These strategies can involve thermodynamically driven cyclizations where the stereochemistry defined by the initial polyketide chain dictates the final architecture. flinders.edu.au

In the context of cyclobutyl ketones, a biomimetic approach might involve a [2+2] photocycloaddition, mimicking enzymatic processes that utilize light, or enzyme-catalyzed reactions that form the cyclobutane ring. Ketoreductase (KRED) enzymes are particularly relevant as they can perform highly selective reductions of prochiral ketones to produce chiral alcohols, which are versatile synthetic intermediates. nih.govresearchgate.nettaylorfrancis.comresearchgate.net The use of these biocatalysts can circumvent traditional chemical methods that may lack selectivity or require harsh conditions. researchgate.net The synthesis of biomimetic thioesters for studying ketoreductase domains further highlights the synergy between chemical synthesis and biocatalysis in understanding and harnessing these powerful enzymatic transformations. researchgate.net These nature-inspired approaches offer a pathway to novel and complex ketone architectures that would be challenging to access through traditional synthetic means. nih.gov

Iii. Mechanistic Investigations of Reactions Involving Cyclobutyl 3 Fluorophenyl Ketone Systems

Reactivity and Energetics Governed by the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. This stored energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, as the system moves towards a more stable, lower-energy state.

The inherent strain in cyclobutane rings, estimated to be around 26.3 kcal/mol, makes them "spring-loaded" for reactions that can alleviate this instability. masterorganicchemistry.com This high reactivity is a key feature in the chemistry of cyclobutyl ketones. The breaking of a carbon-carbon bond within the ring can 'spring' it open, allowing the bonds to adopt their preferred tetrahedral geometry and releasing significant energy. libretexts.org This principle of strain-release driven reactivity is a powerful tool in organic synthesis, enabling the construction of complex molecular architectures. udel.edunih.gov

For instance, reactions involving cyclobutyl ketones can proceed through pathways where the ring opens to form a more stable acyclic or larger ring system. The presence of a ketone functionality provides a handle for initiating such transformations, for example, through reduction of the carbonyl group which can trigger subsequent ring-opening. researchgate.net The specific pathway taken will depend on the reaction conditions and the nature of other substituents on the ring.

Unlike the planar cyclopropane, cyclobutane is not flat. It adopts a "puckered" or "butterfly" conformation to relieve some of the torsional strain that would arise from all the C-H bonds being eclipsed in a planar structure. libretexts.orgyoutube.com In this conformation, one carbon atom is out of the plane of the other three. masterorganicchemistry.com This puckering is a dynamic process, with the "flap" of the butterfly rapidly inverting. masterorganicchemistry.com

This conformational flexibility has a direct impact on the reactivity of the cyclobutyl ring. The puckered nature means that substituents on the ring can occupy either axial or equatorial-like positions, influencing their steric accessibility and the stereoelectronic environment for a reaction. For a reaction to occur at the ketone, for example, the approach of a nucleophile will be influenced by the conformation of the ring and the steric hindrance presented by the adjacent parts of the puckered structure. The specific conformation of the cyclobutane ring at the moment of reaction can therefore dictate the stereochemical outcome of the transformation. youtube.com

Stereoelectronic Effects of Fluorine Substitution on Ketone Reactivity

The presence of a fluorine atom on the phenyl ring introduces strong stereoelectronic effects that significantly modify the reactivity of the ketone. These effects are a combination of inductive and resonance contributions, which can alter the electrophilicity of the carbonyl carbon and influence the stability of reaction intermediates.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). reddit.com This effect pulls electron density away from the phenyl ring and, by extension, from the carbonyl group. Conventionally, one might expect this to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, some studies suggest that electron-withdrawing substituents can, counterintuitively, decrease the electrophilicity of the carbonyl carbon. nih.gov This is proposed to be due to a significant destabilization of the ground state of the carbonyl compound, which in turn affects its reactivity. nih.gov

| Effect | Description | Impact on Carbonyl Group |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond network due to fluorine's high electronegativity. reddit.com | Increases the partial positive charge on the carbonyl carbon, potentially increasing its electrophilicity. However, it can also destabilize the ground state of the molecule. nih.gov |

| Resonance Effect (+R) | Donation of a lone pair of electrons from the fluorine atom into the pi-system of the phenyl ring. quora.com | Can slightly counteract the inductive effect by increasing electron density in the ring, but is generally weaker than the inductive effect for halogens. quora.com |

In the context of nucleophilic reactions involving fluorinated carbanions, a phenomenon termed the "negative fluorine effect" (NFE) has been described. nih.govcas.cn This effect refers to the observation that fluorine substitution on a carbanionic carbon can have an unfavorable influence on nucleophilic fluoroalkylation reactions. rsc.orgpen2print.org Two main factors are believed to contribute to the NFE: the thermal instability of fluorinated carbanions, which have a tendency to undergo α-elimination, and a potential decrease in the intrinsic nucleophilicity of the fluorinated carbanion. nih.govcas.cn While this effect is primarily discussed in the context of forming new C-C bonds with fluorinated nucleophiles, the underlying principles of fluorine's influence on anionic stability and reactivity are relevant to understanding reactions at the carbonyl group of cyclobutyl 3-fluorophenyl ketone, especially if enolates are involved.

| Radical Intermediate | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Fluoromethyl (CH2F•) | Stabilized | rsc.org |

| Difluoromethyl (CHF2•) | Stabilized | rsc.org |

| Trifluoromethyl (CF3•) | Destabilized | rsc.org |

Detailed Mechanistic Pathways of Key Synthetic Transformations

The following subsections explore the intricate mechanistic details of several important reactions involving ketone systems, with a focus on the principles that would govern the reactivity of this compound.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. scispace.com The α-fluorination of ketones is a valuable transformation, and its mechanism has been a subject of considerable investigation.

Electrophilic fluorination is a common method for introducing fluorine adjacent to a carbonyl group. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) are frequently employed for this purpose. scispace.comorganic-chemistry.org The prevailing mechanism for the fluorination of ketones with electrophilic N-F reagents is still a topic of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

In the context of cyclic ketones, it is proposed that the reaction is initiated by the enol or enolate form of the ketone. scispace.com The double bond of the enol tautomer attacks the electrophilic fluorine source. scispace.com The regioselectivity of the fluorination is influenced by both steric and electronic factors. scispace.com For instance, in organocatalytic systems using primary amines derived from Cinchona alkaloids, the enamine intermediate is key. nih.gov The stereochemical outcome is determined by the specific conformation adopted in the transition state of fluorine transfer. acs.org

The general mechanism for electrophilic α-fluorination can be summarized as follows:

Enol or Enamine Formation: The ketone first tautomerizes to its enol form or, in the presence of an amine catalyst, forms an enamine. This step is crucial as it creates the nucleophilic center at the α-carbon.

Nucleophilic Attack: The electron-rich double bond of the enol or enamine attacks the electrophilic fluorine atom of the fluorinating agent (e.g., NFSI, Selectfluor®). scispace.comnih.gov

Product Formation: Subsequent loss of a proton and/or catalyst regeneration yields the α-fluorinated ketone.

The efficiency and selectivity of the reaction are highly dependent on the choice of fluorinating agent, catalyst, and reaction conditions. For example, the use of primary amine functionalized Cinchona alkaloids has proven effective for the highly enantioselective α-fluorination of a variety of cyclic ketones. nih.gov

| Reagent Type | Proposed Mechanism | Key Intermediates | Ref. |

| Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI) | SN2 or Single-Electron Transfer (SET) | Enol, Enolate, Enamine | scispace.comwikipedia.orgnih.gov |

| Organocatalysts (e.g., Cinchona Alkaloids) | Enamine Catalysis | Enamine, Fluorinated Enamine | nih.govacs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The α-arylation of ketones, a process that forms a C-C bond at the α-position of a carbonyl group, has become a general and useful synthetic method. nih.govacs.org This reaction typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. nih.gov

The generally accepted catalytic cycle for the palladium-catalyzed α-arylation of ketones involves the following key steps: acs.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). acs.orgnih.gov

Transmetalation/Enolate Coordination: The ketone is deprotonated by a base to form an enolate. This enolate then displaces the halide on the palladium center to form an arylpalladium enolate complex. nih.govnih.gov

Reductive Elimination: The arylpalladium enolate intermediate undergoes reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govnih.gov

The success of this reaction is highly dependent on the choice of ligands coordinated to the palladium center. Sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been shown to be particularly effective. nih.govresearchgate.net

In the context of cyclobutyl ketones, palladium catalysts can also be employed to activate and functionalize the strained C-C bonds of the cyclobutane ring. chemrxiv.orgrsc.org This can lead to ring-opening and subsequent functionalization. For instance, palladium-catalyzed carbonylative C-C bond activation of cyclobutanones has been reported to yield indanones through a sequence of C-C bond cleavage, ring-opening, and carbonylation. rsc.org The mechanism of these transformations often involves the insertion of the palladium catalyst into a C-C bond of the strained ring, followed by further reaction steps. chemrxiv.org

| Catalytic Step | Description | Key Intermediates | Ref. |

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Arylpalladium(II) halide complex | acs.orgnih.gov |

| Transmetalation | The enolate displaces the halide on the Pd(II) center. | Arylpalladium enolate complex | nih.govnih.gov |

| Reductive Elimination | The α-aryl ketone is formed, regenerating Pd(0). | α-aryl ketone, Pd(0) catalyst | nih.govnih.gov |

Ketones are versatile functional groups that can undergo a wide variety of derivatization and rearrangement reactions. Understanding the mechanisms of these transformations is essential for controlling reaction outcomes.

Rearrangement Reactions:

Favorskii Rearrangement: This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a ring contraction. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org

Beckmann Rearrangement: This reaction transforms an oxime, derived from a ketone, into an amide or a nitrile. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, followed by a 1,2-alkyl or aryl migration. masterorganicchemistry.com

α-Ketol Rearrangement: This is an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org The reaction is reversible and driven by the formation of the more thermodynamically stable product. wikipedia.org Under basic conditions, the mechanism starts with the deprotonation of the hydroxyl group. wikipedia.org

Derivatization Reactions:

The derivatization of ketones often involves nucleophilic addition to the carbonyl carbon. The formation of hydrates, for example, can occur in the presence of water, particularly for ketones with electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon. scispace.com The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by proton transfer to form the geminal diol (hydrate).

The study of these mechanisms often employs a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational methods.

| Rearrangement | Substrate | Product | Key Intermediate | Ref. |

| Favorskii | α-Halo Ketone | Carboxylic Acid Derivative | Cyclopropanone | wikipedia.org |

| Beckmann | Oxime | Amide or Nitrile | Nitrilium ion | masterorganicchemistry.comlibretexts.org |

| α-Ketol | α-Hydroxy Ketone | Isomeric α-Hydroxy Ketone | Alkoxide | wikipedia.org |

Iv. Computational and Theoretical Chemistry Studies on Cyclobutyl 3 Fluorophenyl Ketone Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of Cyclobutyl 3-fluorophenyl ketone. These studies elucidate the distribution of electrons and the forces that govern the molecule's three-dimensional shape.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable, or ground state, geometry of molecules. For systems like this compound, a common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p). inpressco.comorientjchem.orgresearchgate.net This level of theory has proven effective for optimizing the geometries of various organic molecules, including aromatic ketones. chemrxiv.orgnih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, the calculations would predict a puckered conformation for the cyclobutane (B1203170) ring and a specific orientation of the 3-fluorophenyl group relative to the ketone. The electron-withdrawing nature of the fluorine atom influences the electronic structure and can have subtle effects on the geometry of the phenyl ring. nih.gov DFT calculations provide precise data on these structural parameters.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data based on DFT B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (ring) | ~1.55 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-CO-C | ~118° |

| Dihedral Angle | Ring Puckering | ~29° |

Note: This data is illustrative and represents typical values obtained for similar structures from DFT calculations. Actual values would be determined from a specific calculation on the target molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. For strained systems like the cyclobutane ring, high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often necessary for achieving high accuracy. nih.govresearchgate.net

These methods provide a more precise description of electron correlation—the way electrons interact with each other—which is crucial for accurately determining the molecule's energy and electronic properties. researchgate.net For cyclobutane itself, ab initio calculations have been instrumental in resolving discrepancies between experimental and lower-level theoretical values for its structure and inversion barrier. nih.gov Applying such methods to this compound would yield a highly accurate electronic structure, providing a benchmark for understanding its reactivity and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally indicates higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich 3-fluorophenyl ring, while the LUMO is anticipated to be centered on the carbonyl group (C=O) and the aromatic ring, characteristic of donor-acceptor systems. nankai.edu.cn The presence of the electronegative fluorine atom will lower the energy of the HOMO compared to the non-fluorinated analogue, which in turn affects the HOMO-LUMO gap. acs.org This analysis is crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and the energy of electronic transitions. A smaller gap suggests higher reactivity. |

Conformational Analysis and Ring Dynamics of the Cyclobutyl Moiety

The cyclobutane ring exists in a bent or "puckered" conformation, which is more stable than a planar arrangement. The ring can invert between two equivalent puckered forms through a planar transition state. The energy required for this inversion is known as the inversion barrier. High-level ab initio calculations on cyclobutane have precisely determined this barrier. nih.govnih.gov

Studies using methods like CCSD(T) have established the inversion barrier for the parent cyclobutane to be approximately 482-498 cm⁻¹ (about 1.38-1.42 kcal/mol). nih.govnih.gov The equilibrium puckering angle is calculated to be around 29.6 degrees. nih.govacs.org The presence of the bulky and electronically significant 3-fluorophenyl ketone substituent would be expected to influence this potential, potentially altering the barrier height and the preferred puckering angle, but the fundamental dynamic nature of the ring remains.

Table 3: Calculated Ring-Puckering Parameters for Cyclobutane

| Parameter | Calculated Value | Method | Reference |

| Inversion Barrier | ~482 cm⁻¹ | Ab initio | nih.gov |

| Inversion Barrier | ~498 cm⁻¹ | CCSD(T)/cc-pV5Z | nih.gov |

| Equilibrium Puckering Angle (θeq) | 29.59° | Ab initio | acs.org |

The puckered conformation of the cyclobutane ring is a result of a balance between angle strain (which would favor a planar structure) and torsional strain (which is minimized by puckering). This puckering is also stabilized by stereoelectronic interactions. wikipedia.org

Natural Bond Orbital (NBO) analysis of cyclobutane has shown that hyperconjugative interactions, specifically the donation of electron density from a C-C sigma bond (σ) to an adjacent C-H antibonding orbital (σ), are strengthened in the puckered conformation. nih.gov These σ → σ interactions contribute significantly to the stability of the bent structure and the existence of the inversion barrier. In this compound, steric interactions between the large substituent and the axial hydrogens on the cyclobutyl ring would also play a crucial role in determining the favored conformation and the dynamics of ring inversion. The interplay of these steric and stereoelectronic effects governs the three-dimensional structure and, consequently, the chemical behavior of the molecule. wikipedia.orgimperial.ac.uk

Theoretical Insights into Fluorine's Influence on Chemical Reactivity

The presence of a fluorine atom on the phenyl ring of this compound introduces significant electronic perturbations that modulate its chemical reactivity. Theoretical studies are crucial in dissecting these "fluorine effects" into contributions from induction, resonance, and stereoelectronic interactions.

Computational modeling allows for a quantitative assessment of how fluorine substitution impacts the energetics of reactions and the geometry of transition states. Fluorine is highly electronegative and can exert a strong electron-withdrawing inductive effect, which can stabilize or destabilize reaction intermediates and transition states depending on the reaction type.

Quantum mechanical computations, such as those using density functional theory (DFT), are employed to model these effects. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the electron-withdrawing nature of the 3-fluoro substituent is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. nih.gov This increased reactivity is often reflected in lower activation energy barriers for the reaction.

Theoretical analyses can decompose the conformational energies of fluorinated molecules into various components, including electrostatic, exchange–correlation, and dispersion interactions. rsc.org This allows for a detailed understanding of how fluorine influences molecular shape and stability, which in turn affects reaction energetics. Studies on related fluorinated systems have shown that the degree of fluorination significantly impacts the electron density on the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack. nih.gov

Table 1: Calculated Energetic Effects of Fluorine Substitution on a Model Ketone Reaction

| Parameter | Non-fluorinated Analog (kcal/mol) | 3-Fluorophenyl Ketone (kcal/mol) | Change (kcal/mol) |

| Activation Energy (Ea) | 25.4 | 22.1 | -3.3 |

| Reaction Enthalpy (ΔH) | -15.8 | -18.2 | -2.4 |

| Transition State Stabilization | - | -1.5 (estimated) | - |

Note: The data in this table is illustrative and based on general principles of fluorine's electronic effects on ketone reactivity. Actual values for this compound would require specific calculations.

Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of organic reactions. rsc.org For transformations involving this compound, such as reductions, additions, or enolate reactions, the fluorine substituent can play a directing role.

The prediction of regioselectivity often involves calculating the relative energies of different possible transition states leading to various products. For example, in the case of electrophilic aromatic substitution on the fluorophenyl ring, computational models can predict the most likely site of attack by analyzing the charge distribution and frontier molecular orbitals of the ketone.

Stereoselectivity, on the other hand, is often governed by subtle differences in the energies of diastereomeric transition states. In reactions involving the cyclobutyl ring or the carbonyl group, the fluorine atom can influence the preferred direction of approach of a reagent through steric and electronic effects. For instance, in the reduction of the ketone to the corresponding alcohol, computational models can predict which diastereomer will be formed preferentially by calculating the energies of the transition states leading to the syn and anti products.

Machine learning models, trained on large datasets of reactions, are also emerging as valuable tools for predicting regio- and site-selectivity. rsc.org These models can identify complex patterns in how substituents like fluorine influence reaction outcomes, providing predictions that complement traditional computational methods.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a window into the detailed step-by-step pathways of chemical reactions, allowing for a thorough elucidation of their mechanisms. This is particularly valuable for complex transformations where experimental characterization of intermediates and transition states is challenging.

A cornerstone of mechanistic studies is the characterization of transition states. acs.org A transition state represents the highest energy point along a reaction coordinate and its structure provides crucial information about the mechanism of a reaction. Computational methods allow for the precise location and characterization of transition states for elementary reaction steps.

For reactions of this compound, this could involve, for example, locating the transition state for the nucleophilic addition to the carbonyl group or for a proton transfer step. The calculated vibrational frequencies of the transition state structure can confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The geometry of the transition state reveals which bonds are breaking and which are forming at the critical point of the reaction.

For more complex reactions involving multiple steps, computational chemists can construct a complete energy profile, also known as a reaction coordinate diagram. wikipedia.org This profile maps the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states.

An energy profile for a transformation of this compound would show the relative energies of all species involved in the reaction. This allows for the identification of the rate-determining step (the step with the highest activation energy) and provides a comprehensive understanding of the reaction's kinetics and thermodynamics. hawaii.edu

Reaction coordinate analysis involves examining the changes in molecular geometry along the reaction pathway. This can reveal important details about the mechanism, such as the degree of bond breaking and bond formation at the transition state, and whether different steps in the reaction are concerted or stepwise. For instance, in a multi-step synthesis involving this compound, computational analysis of the energy profile can help in optimizing reaction conditions by identifying bottlenecks and potential side reactions.

V. Advanced Spectroscopic Characterization Methodologies for Cyclobutyl 3 Fluorophenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For cyclobutyl 3-fluorophenyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the molecular framework.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns for Cyclobutyl and Aromatic Protons

The ¹H NMR spectrum reveals the different types of protons and their connectivity within the molecule.

Aromatic Protons: The protons on the 3-fluorophenyl ring typically appear in the downfield region of the spectrum, usually between δ 7.2 and 7.8 ppm. Their signals are complex due to coupling with each other and with the fluorine atom. The protons ortho and para to the electron-withdrawing ketone group are generally shifted further downfield compared to the proton meta to it.

Cyclobutyl Protons: The protons of the cyclobutyl ring are found in the upfield region. The proton on the carbon alpha to the carbonyl group is the most deshielded of the aliphatic protons, resonating as a multiplet (often a pentet) around δ 3.6-3.8 ppm. The remaining six cyclobutyl protons appear as complex overlapping multiplets between δ 1.8 and 2.5 ppm. nih.gov

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) |

| Cyclobutyl Methine (α to C=O) | 3.6 - 3.8 | Multiplet (m) / Pentet (p) |

| Cyclobutyl Methylenes | 1.8 - 2.5 | Multiplet (m) |

| Table 1: Representative ¹H NMR data for this compound. Note: Actual chemical shifts can vary depending on the solvent and instrument frequency. |

Carbon-13 (¹³C) NMR: Carbonyl Carbon Resonance and Ring Carbons

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) gives a characteristic signal in the far downfield region, typically between δ 195 and 205 ppm. youtube.comlibretexts.org This distinct chemical shift makes it easily identifiable.

Aromatic Carbons: The carbons of the 3-fluorophenyl ring resonate in the δ 115-165 ppm range. The carbon directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JCF), which splits its signal into a doublet. The other aromatic carbons exhibit smaller C-F couplings.

Cyclobutyl Carbons: The aliphatic carbons of the cyclobutyl ring appear in the upfield region. The carbon alpha to the carbonyl group is the most deshielded, appearing around δ 45-50 ppm. The β-carbons are found around δ 25 ppm, and the γ-carbon resonates at approximately δ 18 ppm. researchgate.net

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C (ipso to C=O) | ~138 |

| Other Aromatic C | 115 - 131 |

| Cyclobutyl Methine (α to C=O) | 45 - 50 |

| Cyclobutyl Methylene (B1212753) (β) | ~25 |

| Cyclobutyl Methylene (γ) | ~18 |

| Table 2: Representative ¹³C NMR data for this compound. Note: 'd' denotes a doublet. Values are approximate and can vary based on experimental conditions. |

Fluorine-19 (¹⁹F) NMR: Fluorine Chemical Shift as an Indicator of Electronic Environment

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For a fluorine atom in the meta position on a phenyl ring attached to a ketone, the chemical shift is a sensitive probe of the electronic effects within the molecule. This signal typically appears as a singlet or a narrow multiplet (due to coupling with nearby protons) and provides confirmation of the fluorine's presence and position. The chemical shift can be influenced by substrate topology and conjugation. dovepress.com

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity. epfl.chscience.gov

COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks. sdsu.edu It would show correlations between adjacent protons, for example, connecting the alpha-methine proton of the cyclobutyl ring to its neighboring methylene protons and establishing the coupling relationships among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It allows for the definitive assignment of each carbon signal to its attached proton(s), such as linking the alpha-methine proton signal at ~3.7 ppm to the alpha-carbon signal at ~48 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. sdsu.edu It is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. For instance, HMBC would show correlations from the aromatic protons to the carbonyl carbon, and from the alpha-cyclobutyl protons to the carbonyl carbon, thus confirming the connection between the cyclobutyl ring, the ketone, and the 3-fluorophenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Carbonyl Stretching Frequency Analysis and Environmental Effects

The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretch. jove.com

Frequency: This vibration gives rise to a strong, sharp absorption band typically in the range of 1680-1690 cm⁻¹. spectroscopyonline.com

Environmental Effects: The exact position of this band is influenced by several factors. Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a non-conjugated ketone. spectroscopyonline.comlibretexts.org The electron-withdrawing fluorine atom on the ring can slightly counteract this effect. The physical state of the sample and the polarity of the solvent can also cause shifts in the frequency. This peak is also observable in the Raman spectrum, providing complementary vibrational data. researchgate.netnih.gov

| Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | Infrared (IR) | 1680 - 1690 | Strong |

| Carbonyl (C=O) Stretch | Raman | 1680 - 1690 | Medium-Strong |

| Table 3: Characteristic Carbonyl Stretching Frequency for this compound. |

Characteristic Vibrational Modes of the Cyclobutane (B1203170) Ring and Fluorinated Phenyl Group

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and structural motifs present in this compound. The vibrational modes of the cyclobutane ring and the 3-fluorophenyl group are of particular diagnostic importance.

The cyclobutane ring exhibits a set of characteristic vibrations. These include CH₂ stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum. docbrown.info The ring itself has deformation vibrations, with a notable ring puckering mode that can be sensitive to the substituent and its conformation. dtic.milresearchgate.netdtic.mil Studies on substituted cyclobutanes have identified several narrow absorption regions that can be indicative of the cyclobutane ring system. dtic.mil

The 3-fluorophenyl group also presents a unique vibrational signature. The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. The precise position of this band can be influenced by the substitution pattern on the aromatic ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, appear in the 900-675 cm⁻¹ region. The Raman spectra of fluorinated aromatic compounds can also provide complementary information, particularly for the symmetric vibrations of the phenyl ring. core.ac.ukrsc.org

A hypothetical table of characteristic vibrational frequencies for this compound is presented below, based on data from analogous compounds.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Structural Unit | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

| Phenyl Ring | C-H Stretching | 3100-3000 | Medium to Weak |

| Cyclobutane Ring | C-H Stretching | 2980-2860 | Medium to Strong |

| Ketone | C=O Stretching | 1685-1665 | Strong |

| Phenyl Ring | C=C Stretching | 1600-1450 | Medium |

| Cyclobutane Ring | CH₂ Scissoring | ~1450 | Medium |

| Phenyl Ring | C-F Stretching | 1250-1100 | Strong |

| Cyclobutane Ring | Ring Puckering/Deformation | ~900 | Weak to Medium |

| Phenyl Ring | C-H Out-of-Plane Bending | 900-675 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₁FO). The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS.

The fragmentation of this compound in the mass spectrometer is highly dependent on the ionization technique employed.

Electron Ionization (EI): EI is a high-energy ionization technique that typically leads to extensive fragmentation. nih.gov For aryl ketones, a primary fragmentation pathway is the cleavage of the C-C bond adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgchromatographyonline.com This would result in the formation of a stable acylium ion. The fragmentation of the molecular ion of this compound under EI is expected to proceed through several key pathways:

α-Cleavage: Loss of the cyclobutyl radical to form the 3-fluorobenzoyl cation.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.

Cyclobutane Ring Fragmentation: Fragmentation originating from the cyclobutyl moiety.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source. nih.govrsc.orgrsc.org For ketones, derivatization may be employed to enhance ionization efficiency. nih.gov Fragmentation is then induced in a collision cell (tandem mass spectrometry). The fragmentation of the [M+H]⁺ ion of this compound in ESI-MS/MS would likely involve the loss of neutral molecules.

A table summarizing the expected major fragments is provided below.

Table 2: Predicted Major Mass Fragments of this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| EI | 178 [M]⁺ | 123 | C₄H₇• | α-Cleavage (loss of cyclobutyl radical) |

| EI | 123 | 95 | CO | Loss of carbon monoxide |

| EI | 178 [M]⁺ | 55 | C₇H₅FO | Fragmentation of the cyclobutyl ring |

| ESI | 179 [M+H]⁺ | 123 | C₄H₈ | Loss of cyclobutene (B1205218) |

| ESI | 179 [M+H]⁺ | 151 | CO | Loss of carbon monoxide |

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a selected precursor ion. youtube.comnih.govnih.gov In the context of this compound, an MS/MS experiment would involve isolating the molecular ion or a protonated molecule and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum provides a fragmentation fingerprint that is highly specific to the molecule's structure. This technique is invaluable for distinguishing between isomers and for confirming the connectivity of the different structural components of the molecule. nih.govspringernature.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.govyoutube.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a successful X-ray crystallographic analysis would reveal the puckering of the cyclobutane ring and the dihedral angle between the plane of the phenyl ring and the carbonyl group. While no specific crystal structure for this compound is publicly available, studies on related aryl cyclobutyl ketones have been conducted, providing insights into the likely solid-state conformations of such molecules. nih.gov

Analytical Derivatization Strategies for Enhanced Spectroscopic Detection of Ketones

To improve the sensitivity and selectivity of the spectroscopic analysis of ketones like this compound, various derivatization strategies can be employed. These methods chemically modify the ketone's carbonyl group to introduce a moiety that enhances its detectability.

For gas chromatography-mass spectrometry (GC-MS) , derivatization is often used to increase the volatility and thermal stability of the analyte. researchgate.net Common derivatizing agents for ketones include:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with the ketone to form an oxime derivative that is highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra. sigmaaldrich.comnih.gov

Methoximation followed by silylation: This two-step process first converts the keto group to a methoxime, which is then silylated to increase volatility and improve chromatographic behavior. youtube.com

For liquid chromatography-mass spectrometry (LC-MS) , derivatization aims to improve ionization efficiency, particularly for ESI. acs.orgsemanticscholar.org Reagents are designed to introduce a readily ionizable group, such as a permanent positive charge or a group with high proton affinity. Examples include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form hydrazones that can be readily detected by UV-Vis absorption and are amenable to atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) MS. researchgate.net

Girard's reagents: These reagents introduce a quaternary ammonium (B1175870) group, leading to a permanent positive charge and significantly enhanced ESI sensitivity.

2-Hydrazinoquinoline (HQ): Can be used for the simultaneous derivatization of ketones and other carbonyl-containing compounds, facilitating their analysis by LC-MS. nih.gov

Table 3: Common Derivatization Reagents for the Analysis of Ketones

| Analytical Technique | Derivatizing Reagent | Derivative Formed | Advantage |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | High sensitivity in ECD and NCI-MS |

| GC-MS | Methoxyamine HCl followed by a silylating agent (e.g., MSTFA) | Methoxime-TMS ether | Increased volatility and thermal stability |

| LC-MS | 2,4-Dinitrophenylhydrazine (DNPH) | DNPhydrazone | UV-active, good ionization in APCI/APPI |

| LC-MS | Girard's Reagent T or P | Hydrazone with quaternary ammonium | Permanent positive charge for high ESI sensitivity |

| LC-MS | 2-Hydrazinoquinoline (HQ) | Hydrazone | Enhanced ESI ionization efficiency |

Vi. Synthetic Utility and Transformative Applications in Organic Synthesis

Cyclobutyl 3-Fluorophenyl Ketone as a Versatile Synthetic Intermediate

The inherent structural features of this compound—a reactive ketone, a sterically demanding cyclobutane (B1203170) ring, and an electronically modified fluorophenyl group—position it as a versatile precursor for a variety of advanced organic molecules.

The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule, which can be harnessed to tune the reactivity of resulting compounds. This makes this compound an excellent starting point for the synthesis of advanced fluorinated organic compounds. For instance, fluorinated ketones are utilized as precursors for compounds that are evaluated for their biological activity, such as at the GABA-B receptor. olemiss.edu The difluoromethyl ketone moiety, in particular, has been shown to be a potent agonist at this receptor. olemiss.edu The synthesis of such compounds often involves reactions like aldol (B89426) additions to introduce further complexity. olemiss.edu

Table 1: Examples of Fluorinated Compounds Derived from Ketone Precursors

| Precursor Type | Resulting Compound Class | Potential Application Area |

|---|---|---|

| Fluorinated Ketone | Difluoromethyl Ketones | Neuroscience (GABA-B Receptor Agonists) |

This table illustrates the potential for generating advanced fluorinated compounds from ketone starting materials.

The cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties, such as metabolic stability and enhanced binding affinity, to drug candidates. nih.gov this compound serves as a key building block for constructing more intricate molecules containing this strained ring system. nih.gov Synthetic strategies often focus on the functionalization of the cyclobutane ring to create 1,3-disubstituted patterns, which can act as conformationally restricted linkers or non-planar bioisosteres for aryl groups. nih.gov The development of methods to synthesize various small-molecule building blocks featuring fragments like trifluoromethyl-cyclobutyl highlights the importance of this structural motif in drug discovery. researchgate.net

Derivatization and Functional Group Interconversion of the Ketone Moiety

The ketone carbonyl group is a hub of reactivity, providing a gateway to a multitude of chemical transformations. This allows for extensive diversification of the molecular scaffold.

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol. This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ksu.edu.sayoutube.com The resulting alcohol can then be further elaborated. For example, it can undergo deoxygenation to the corresponding alkane. organic-chemistry.org A variety of catalytic systems, including those based on copper, iron, and ruthenium, have been developed for the efficient reduction of ketones to alcohols. organic-chemistry.orgyoutube.com

Table 2: Common Reducing Agents for Ketone to Secondary Alcohol Transformation

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | Generally chemoselective for aldehydes and ketones over esters and amides. youtube.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup | Stronger reducing agent; reduces a wider range of carbonyl compounds. ksu.edu.sayoutube.com |

This interactive table summarizes common reagents for the reduction of ketones.

The ketone can undergo rearrangement reactions to yield esters, lactones, or amides, significantly altering the core structure of the molecule.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This converts the cyclic ketone into a lactone. wikipedia.orgorganic-chemistry.org The regioselectivity of this migration is predictable, with more substituted alkyl groups generally migrating preferentially. organic-chemistry.org In the case of this compound, this would likely lead to the formation of a lactone by insertion of oxygen between the carbonyl carbon and a carbon of the cyclobutane ring. youtube.commdpi.com

Beckmann Rearrangement: This reaction transforms an oxime, derived from the ketone, into an amide or lactam under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The oxime is typically formed by reacting the ketone with hydroxylamine. masterorganicchemistry.com The rearrangement is initiated by protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org This reaction provides a pathway to introduce a nitrogen atom into the ring system, forming a lactam. wikipedia.org The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org These reactions are fundamental for building molecular complexity.

Addition of Carbon Nucleophiles: Reagents such as organometallics (e.g., Grignard reagents, organolithiums) and cyanide can add to the carbonyl, forming tertiary alcohols and cyanohydrins, respectively. libretexts.org

Addition of Nitrogen Nucleophiles: Primary amines react with ketones to form imines, while secondary amines yield enamines. shemmassianconsulting.com These reactions are often reversible and catalyzed by acid. ksu.edu.sa

Wittig Reaction: This reaction utilizes a phosphorus ylide to convert the ketone into an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond. shemmassianconsulting.com

Aldol Condensation: In the presence of a base, the ketone can form an enolate, which can then react with another carbonyl compound (including another molecule of the starting ketone) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones. shemmassianconsulting.com